Cas no 317-78-2 (1-Chloro-2-fluoronaphthalene)

1-Chloro-2-fluoronaphthalene structure
1-Chloro-2-fluoronaphthalene structure
商品名:1-Chloro-2-fluoronaphthalene
CAS番号:317-78-2
MF:C10H6ClF
メガワット:180.606045246124
CID:4936410
PubChem ID:19898501

1-Chloro-2-fluoronaphthalene 化学的及び物理的性質

名前と識別子

    • 1-chloro-2-fluoronaphthalene
    • 1-Chloro-2-fluoronaphthalene
    • インチ: 1S/C10H6ClF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H
    • InChIKey: RJRXQRZUOOBXCR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=C2C=CC=CC2=1)F

計算された属性

  • せいみつぶんしりょう: 180.0142060g/mol
  • どういたいしつりょう: 180.0142060g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 0

1-Chloro-2-fluoronaphthalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A219000137-500mg
1-Chloro-2-fluoronaphthalene
317-78-2 98%
500mg
$1058.40 2023-09-02
Alichem
A219000137-1g
1-Chloro-2-fluoronaphthalene
317-78-2 98%
1g
$1651.30 2023-09-02
Alichem
A219000137-250mg
1-Chloro-2-fluoronaphthalene
317-78-2 98%
250mg
$673.20 2023-09-02

1-Chloro-2-fluoronaphthalene 関連文献

1-Chloro-2-fluoronaphthaleneに関する追加情報

Professional Introduction to 1-Chloro-2-fluoronaphthalene (CAS No. 317-78-2)

1-Chloro-2-fluoronaphthalene, with the chemical formula C10H5ClF, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number 317-78-2, has garnered considerable attention due to its versatile applications in the synthesis of various biologically active molecules. The presence of both chlorine and fluorine substituents on the naphthalene core enhances its reactivity, making it a valuable building block for further functionalization.

The unique structural features of 1-Chloro-2-fluoronaphthalene contribute to its utility in multiple chemical transformations. The chlorine atom at the ortho position relative to the fluorine atom introduces electrophilic characteristics, facilitating nucleophilic substitution reactions. This property is particularly advantageous in constructing complex molecular architectures, including heterocyclic compounds and polyfunctionalized naphthalenes. The fluorine substituent, on the other hand, imparts electron-withdrawing effects, influencing the electronic distribution across the aromatic system and enhancing the compound's stability under various reaction conditions.

In recent years, 1-Chloro-2-fluoronaphthalene has been extensively studied for its role in pharmaceutical synthesis. Its incorporation into drug candidates has shown promise in several therapeutic areas, including oncology, anti-inflammatory agents, and central nervous system (CNS) drugs. The compound's ability to serve as a precursor for biaryl structures is particularly noteworthy, as biaryl motifs are prevalent in many FDA-approved medications. For instance, derivatives of 1-Chloro-2-fluoronaphthalene have been explored as inhibitors of kinases and other enzymes involved in cancer pathways.

One of the most compelling aspects of 1-Chloro-2-fluoronaphthalene is its application in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The Suzuki-Miyaura coupling, for example, has been successfully employed using this compound to introduce aryl groups at specific positions on the naphthalene ring. This reaction has enabled the synthesis of novel compounds with enhanced pharmacological properties. Additionally, palladium-catalyzed reactions have been utilized to further diversify the structural landscape of 1-Chloro-2-fluoronaphthalene derivatives, opening new avenues for drug discovery.

The pharmaceutical industry has also leveraged 1-Chloro-2-fluoronaphthalene in the development of agrochemicals and specialty chemicals. Its reactivity allows for the creation of complex molecules that exhibit desirable biological activities. For example, researchers have synthesized fluoro-naphthylamine derivatives from this intermediate, which have shown potential as herbicides and fungicides. These findings underscore the broad utility of 1-Chloro-2-fluoronaphthalene beyond traditional pharmaceutical applications.

Advances in computational chemistry have further enhanced our understanding of 1-Chloro-2-fluoronaphthalene's reactivity and mechanism of action. Molecular modeling studies have provided insights into how this compound interacts with biological targets, shedding light on its potential as a lead compound or intermediate in drug design. These computational approaches are increasingly being integrated with experimental techniques to accelerate the discovery process.

The synthesis of 1-Chloro-2-fluoronaphthalene itself is an area of active research. Modern synthetic methodologies have improved both yield and efficiency in producing this compound on an industrial scale. Catalytic processes and green chemistry principles have been applied to minimize waste and energy consumption during its preparation. Such advancements are crucial for sustainable chemical manufacturing and align with global efforts to reduce environmental impact.

In conclusion, 1-Chloro-2-fluoronaphthalene (CAS No. 317-78-2) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical development. Its unique structural features enable diverse chemical transformations, making it a valuable tool for constructing complex molecules with potential biological activity. As research continues to uncover new applications for this compound, its importance in advancing chemical innovation is undeniable.

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